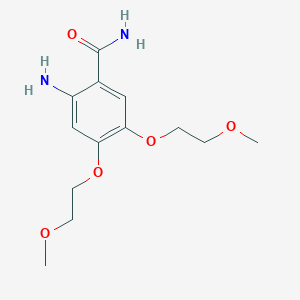

2-Amino-4,5-bis(2-methoxyethoxy)benzamide

Description

BenchChem offers high-quality 2-Amino-4,5-bis(2-methoxyethoxy)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4,5-bis(2-methoxyethoxy)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-4,5-bis(2-methoxyethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O5/c1-17-3-5-19-11-7-9(13(15)16)10(14)8-12(11)20-6-4-18-2/h7-8H,3-6,14H2,1-2H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQRGRVHDBXSSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C(=C1)C(=O)N)N)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Physicochemical Profiling and Analytical Control of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide

Executive Summary

In the complex landscape of active pharmaceutical ingredient (API) synthesis, the rigorous characterization of intermediate compounds is paramount for ensuring final product efficacy and safety. 2-Amino-4,5-bis(2-methoxyethoxy)benzamide (CAS No. 236750-62-2) is a highly specialized chemical building block primarily utilized in the synthesis of Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor indicated for non-small cell lung cancer (NSCLC) and pancreatic cancer[].

Commercially recognized in pharmacopeial and reference standards as Erlotinib Impurity 14 or Erlotinib Impurity 18 [2], this compound serves a dual role: it is both a critical synthetic intermediate and a closely monitored process impurity. This whitepaper provides an in-depth analysis of its physicochemical properties, its mechanistic role in quinazoline-core synthesis, and a self-validating analytical protocol for its quantification in API batches.

Physicochemical Profiling & Structural Analysis

Understanding the intrinsic properties of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide is essential for optimizing reaction conditions (such as solvent selection during cyclization) and developing robust chromatographic methods. The presence of the primary amine and the benzamide moiety makes the molecule susceptible to specific pH-dependent ionization, which dictates its behavior in reversed-phase liquid chromatography.

Table 1: Core Chemical and Physical Properties

| Property | Value / Description |

| Chemical Name | 2-Amino-4,5-bis(2-methoxyethoxy)benzamide[3] |

| CAS Registry Number | 236750-62-2[3] |

| Molecular Formula | C13H20N2O5[3] |

| Molecular Weight | 284.31 g/mol [3] |

| Synonyms | Erlotinib Impurity 14, Erlotinib Impurity 18, Erlotinib Impurity R[4][2][5] |

| SMILES | COCCOC1=C(OCCOC)C=C(C(N)=O)C(N)=C1[5] |

| InChI Key | PDQRGRVHDBXSSK-UHFFFAOYSA-N[5] |

| Solubility Profile | Soluble in polar organic solvents (DMSO, Methanol); moderately soluble in aqueous buffers at low pH due to amine protonation. |

Mechanistic Role in API Synthesis

The synthesis of Erlotinib's quinazoline core relies heavily on the precise construction of the substituted benzene ring before cyclization. 2-Amino-4,5-bis(2-methoxyethoxy)benzamide is the pivotal precursor that bridges the initial functionalization of the aromatic ring with the final construction of the pyrimidine heterocycle.

The Synthetic Pathway

The industrial synthesis of Erlotinib typically begins with 3,4-dihydroxybenzoic acid. The hydroxyl groups are alkylated using 2-methoxyethyl chloride to form 3,4-bis(2-methoxyethoxy)benzoic acid[]. Subsequent nitration and esterification yield the nitro-ester intermediate.

The Critical Causality of Reduction: The conversion of the nitro group to the primary amine—yielding 2-Amino-4,5-bis(2-methoxyethoxy)benzamide—is typically achieved via catalytic transfer hydrogenation (e.g., using ammonium formate and a Palladium/Carbon catalyst)[]. This step is mechanistically critical. If the reduction is incomplete, residual hydroxylamines or nitroso intermediates can persist. These partially reduced species not only reduce the yield of the subsequent cyclization step (where the benzamide reacts with formamide to form the quinazolinone core) but can also generate highly mutagenic impurities that are difficult to purge downstream.

Synthetic pathway of Erlotinib highlighting the critical intermediate formation.

Analytical Characterization & Impurity Profiling Protocol

Because unreacted 2-Amino-4,5-bis(2-methoxyethoxy)benzamide can carry over into the final API formulation, regulatory bodies (following ICH Q3A(R2) guidelines) require its strict quantification. As an aromatic amine, it carries potential structural alerts for genotoxicity, necessitating highly sensitive detection methods.

Below is a self-validating High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) protocol designed for the baseline separation and quantification of this compound.

Methodological Causality

-

Column Selection: A C18 column with high end-capping density is utilized to prevent secondary interactions between the free silanols on the stationary phase and the primary amine of the analyte, which would otherwise cause severe peak tailing.

-

Mobile Phase pH: The use of 0.1% Trifluoroacetic acid (TFA) ensures the mobile phase pH is well below the pKa of the primary amine. This fully protonates the molecule, ensuring consistent retention times and sharp peak symmetry.

Step-by-Step LC-MS Protocol

Step 1: Reagent and Standard Preparation

-

Prepare Mobile Phase A: 0.1% TFA in LC-MS grade Water.

-

Prepare Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

-

Standard Solution: Dissolve an authentic reference standard of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide[6] in a diluent of 50:50 Water:Acetonitrile to achieve a final concentration of 1.0 µg/mL.

Step 2: Chromatographic Conditions

-

Column: Octadecylsilyl (C18), 150 mm × 4.6 mm, 3 µm particle size.

-

Flow Rate: 1.0 mL/min (split 1:4 prior to MS source).

-

Column Temperature: 35°C.

-

Gradient Program:

-

0–2 min: 5% B

-

2–15 min: Linear gradient to 60% B

-

15–20 min: Linear gradient to 95% B

-

20–25 min: Hold at 95% B

-

25–30 min: Re-equilibration at 5% B

-

Step 3: Mass Spectrometry (ESI+) Parameters

-

Ionization Mode: Electrospray Ionization in Positive mode (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Desolvation Temperature: 350°C.

-

Target Ion: Monitor the protonated molecular ion [M+H]+ at m/z 285.1.

Step 4: System Suitability Testing (The Self-Validating Mechanism) Before analyzing API batches, the system must validate its own performance using the standard solution:

-

Resolution ( Rs ): Must be ≥2.0 between 2-Amino-4,5-bis(2-methoxyethoxy)benzamide and the main Erlotinib peak.

-

Tailing Factor ( Tf ): Must be ≤1.5 for the impurity peak (verifying that silanol interactions are successfully suppressed by the TFA).

-

Relative Standard Deviation (RSD): ≤5.0% for six replicate injections of the standard.

-

Action: If these criteria are not met, the run is automatically aborted, and the column must be flushed or replaced.

LC-MS analytical workflow for the detection and quantification of Impurity 18.

Regulatory & Quality Assurance Implications

In the context of global drug development, the control of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide is not merely an operational metric but a strict regulatory requirement. Because this compound is an upstream intermediate, its presence in the final Erlotinib API indicates a failure in the downstream purification processes (such as crystallization).

Furthermore, under ICH M7 guidelines (Assessment and Control of DNA Reactive (Mutagenic) Impurities), aromatic amines are frequently flagged as structural alerts. While 2-Amino-4,5-bis(2-methoxyethoxy)benzamide may not exhibit the same potency as simpler anilines, its structural motif requires pharmaceutical manufacturers to establish a Threshold of Toxicological Concern (TTC). Consequently, QA/QC departments typically set the specification limit for this specific impurity at ≤0.10%−0.15% relative to the API, necessitating the highly sensitive LC-MS protocol detailed in Section 4.

References

- Pharmaffiliates. "2-Amino-4,5-bis(2-methoxyethoxy)benzamide".

- Omsynth Lifesciences. "2-Amino-4,5-bis(2-methoxyethoxy)benzamide". Omsynth.com.

- Chromato Scientific. "Erlotinib Impurity 18".

- AiFChem. "236750-62-2 | 2-amino-4,5-bis(2-methoxyethoxy)benzamide". Aifchem.com.

- BOC Sciences. "Erlotinib: Definition, Properties, Mechanism of Action and Clinical Trials". Bocsci.com.

- Klivon. "Erlotinib Impurity 14 | CAS Number 236750-62-2". Klivon.com.

- Pharmaffiliates. "Erlotinib-Impurities".

- Simson Pharma Limited. "Erlotinib Impurity 18 | CAS No- 236750-62-2". Simsonpharma.com.

Sources

Technical Guide: 2-Amino-4,5-bis(2-methoxyethoxy)benzamide (CAS 236750-62-2) in Erlotinib Synthesis and Quality Control

Executive Summary

In the landscape of targeted oncology therapeutics, the synthesis of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors requires highly optimized molecular building blocks[1]. 2-Amino-4,5-bis(2-methoxyethoxy)benzamide (CAS 236750-62-2) serves as a critical intermediate and a heavily monitored pharmacopeial impurity (often designated as Erlotinib Impurity 14 or 19) in the manufacturing of Erlotinib[2][3]. This technical guide provides a comprehensive analysis of its physicochemical profile, its mechanistic role in quinazoline core formation, and the self-validating analytical protocols required to ensure Active Pharmaceutical Ingredient (API) purity.

Physicochemical Profiling

Understanding the intrinsic properties of CAS 236750-62-2 is essential for optimizing both synthetic conversion and chromatographic separation. The presence of the electron-donating methoxyethoxy groups significantly influences the nucleophilicity of the primary amine, dictating the kinetics of downstream cyclization[1][4].

| Property | Specification / Value |

| Chemical Name | 2-Amino-4,5-bis(2-methoxyethoxy)benzamide |

| CAS Registry Number | 236750-62-2 |

| Molecular Formula | C13H20N2O5 |

| Molecular Weight | 284.31 g/mol |

| Synonyms | Erlotinib Impurity 14; Erlotinib Impurity 19[2][3] |

| Appearance | White to off-white crystalline powder[5] |

| Solubility | Soluble in DMSO, Methanol, DMF; slightly soluble in water |

| Role in Manufacturing | Key intermediate / API Impurity[6] |

Mechanistic Role in Erlotinib Synthesis

Expertise & Experience: Causality in Synthetic Design

The construction of Erlotinib’s 4-anilinoquinazoline core traditionally relies on the cyclization of an ortho-substituted aniline derivative[1]. Utilizing 2-amino-4,5-bis(2-methoxyethoxy)benzamide rather than its corresponding nitrile counterpart is a deliberate strategic choice. The benzamide moiety allows for direct condensation with a formamide equivalent under mild conditions[7].

Causality of Reagent Selection: N,N-dimethylformamide dimethyl acetal (DMF-DMA) is chosen over standard formamide because it acts as a highly efficient electrophile, driving the formation of a reactive formamidine intermediate. The subsequent intramolecular cyclization is thermodynamically favored, releasing dimethylamine gas (which drives the reaction forward via Le Chatelier's principle) to yield the stable 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one[1][7]. This avoids the harsh acidic hydration steps required if starting from a benzonitrile, thereby preventing the cleavage of the sensitive methoxyethoxy side chains.

Figure 1: Stepwise synthesis of Erlotinib from 2-Amino-4,5-bis(2-methoxyethoxy)benzamide.

Experimental Protocol: Synthesis of the Quinazolinone Core

Trustworthiness: A Self-Validating Synthetic Workflow

The following protocol outlines the conversion of CAS 236750-62-2 to the quinazolinone intermediate. It is designed as a self-validating system: the reaction is only deemed complete when in-process monitoring confirms the disappearance of the benzamide peak, ensuring no unreacted starting material carries over to cause API impurity failures[7].

Step-by-Step Methodology:

-

Charge Reactor: To a clean, dry 1L glass-lined reactor, charge 50.0 g of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide (0.176 mol).

-

Solvent/Reagent Addition: Add 250 mL of anhydrous toluene, followed by 31.5 g of DMF-DMA (0.264 mol, 1.5 eq).

-

Condensation & Cyclization: Heat the mixture to reflux (~110°C) under a nitrogen atmosphere. The reaction will evolve dimethylamine gas.

-

Self-Validation Check (In-Process Control): After 4 hours, sample the reaction mixture. Quench with cold methanol and analyze via HPLC. The system validates progression only if the peak corresponding to CAS 236750-62-2 is ≤ 0.1% Area. If > 0.1%, the protocol dictates the addition of 0.2 eq of DMF-DMA and an additional 1 hour of reflux.

-

Isolation: Once validated, cool the mixture to 5°C. The product, 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, precipitates as a white solid.

-

Filtration & Drying: Filter the solid, wash with cold hexanes (2 x 50 mL), and dry under vacuum at 45°C to constant weight.

Analytical Quality Control: HPLC-UV/MS Workflow

Because unreacted CAS 236750-62-2 can persist through subsequent chlorination and SNAr coupling steps, it is classified as a critical API impurity[3]. A reversed-phase HPLC workflow coupled with UV and MS detection is required to quantify this impurity down to parts-per-million (ppm) levels.

Causality in Chromatographic Choices: A C18 column with high end-capping is selected to prevent secondary interactions between the free primary amine of the benzamide and residual surface silanols. The mobile phase utilizes a low pH (Trifluoroacetic acid buffer) to ensure the amine remains fully protonated, yielding sharp, symmetrical peaks and preventing peak tailing.

Self-Validating HPLC Protocol

The method incorporates automated system suitability testing (SST). The sequence will halt if validation criteria are not met, ensuring absolute data integrity.

Chromatographic Conditions:

-

Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm)

-

Mobile Phase A: 0.05% TFA in Water

-

Mobile Phase B: 0.05% TFA in Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 245 nm (Optimal absorbance for the benzamide chromophore)

-

Injection Volume: 10 µL

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 5.0 | 90 | 10 |

| 15.0 | 40 | 60 |

| 20.0 | 10 | 90 |

| 25.0 | 90 | 10 |

System Suitability (Self-Validation Criteria):

-

Resolution (Rs): Must be ≥ 2.5 between Erlotinib and CAS 236750-62-2.

-

Signal-to-Noise (S/N): Must be ≥ 10 for the Limit of Quantitation (LOQ) standard (0.05% specification limit).

-

Relative Standard Deviation (RSD): ≤ 2.0% for five replicate injections of the standard. If any of these parameters fail, the system automatically triggers a column wash and recalibration sequence.

Figure 2: HPLC-UV/MS analytical workflow for quantifying CAS 236750-62-2 in API batches.

References

-

Pharmaffiliates. "2-Amino-4,5-bis(2-methoxyethoxy)benzamide (CAS 236750-62-2)". Retrieved from:[Link]

-

LookChem. "2-amino-4,5-bis(2-methoxyethoxy)benzamide CAS NO.236750-62-2". Retrieved from:[Link]

-

Omsynth Lifesciences. "Erlotinib Impurity 14". Retrieved from:[Link]

-

Veeprho. "Erlotinib Impurity 19 | CAS 236750-62-2". Retrieved from: [Link]

-

ResearchGate. "An improved convergent approach for synthesis of erlotinib, a tyrosine kinase inhibitor, via a ring closure reaction of phenyl benzamidine intermediate". Retrieved from:[Link]

-

National Center for Biotechnology Information (PMC). "Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives". Retrieved from:[Link]

- Google Patents. "Synthesis and purification method of erlotinib hydrochloride (CN105801495A)".

Sources

- 1. researchgate.net [researchgate.net]

- 2. omsynth.com [omsynth.com]

- 3. veeprho.com [veeprho.com]

- 4. Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-amino-4,5-bis(2-methoxyethoxy)benzamide, CasNo.236750-62-2 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. CN105801495A - Synthesis and purification method of erlotinib hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 2-Amino-4,5-bis(2-methoxyethoxy)benzamide, a key intermediate in the synthesis of various pharmacologically active molecules. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide delves into the strategic considerations for each synthetic step, providing detailed experimental protocols, and is grounded in established chemical principles and supported by authoritative references.

Introduction and Strategic Overview

2-Amino-4,5-bis(2-methoxyethoxy)benzamide is a substituted benzamide derivative characterized by its ortho-amino group and two vicinal methoxyethoxy side chains. These structural features make it a valuable building block in medicinal chemistry. Notably, it serves as a precursor in the synthesis of kinase inhibitors, such as Erlotinib. The synthesis of this molecule requires a multi-step approach, carefully navigating the introduction of various functional groups onto the benzene ring while managing regioselectivity and protecting group strategies.

The synthetic strategy outlined in this guide follows a logical and efficient progression, commencing with a commercially available and cost-effective starting material. The core of the strategy revolves around the following key transformations:

-

Etherification: Introduction of the bis(2-methoxyethoxy) moieties onto a dihydroxybenzene precursor.

-

Nitration: Regioselective introduction of a nitro group, which will subsequently be reduced to the target amino group.

-

Functional Group Interconversion: Conversion of a nitrile or carboxylic acid group to the final benzamide functionality.

-

Reduction: Conversion of the nitro group to the primary amine.

This guide will present a primary, well-established pathway and discuss potential alternative routes, offering a comprehensive understanding of the synthetic landscape for this important intermediate.

Visualizing the Synthesis Pathway

A clear visualization of the synthetic workflow is essential for understanding the sequence of transformations. The following diagram, generated using Graphviz, illustrates the primary proposed pathway.

In-Depth Technical Guide: 2-Amino-4,5-bis(2-methoxyethoxy)benzamide as an Erlotinib Impurity

Executive Summary

In the development and quality control of targeted oncology therapeutics, the structural integrity of the Active Pharmaceutical Ingredient (API) is paramount. Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is highly effective in treating non-small cell lung cancer and pancreatic cancer. However, its synthesis and long-term storage are susceptible to the formation of specific process-related and degradation impurities.

This whitepaper provides an authoritative analysis of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide (CAS: 236750-62-2), a critical impurity in Erlotinib manufacturing. Often cataloged as Erlotinib Impurity 14, 18, or 19[1], this compound serves as both a synthetic byproduct and a hydrolytic degradation product. Understanding its mechanistic origins and analytical profile is essential for robust pharmaceutical formulation and regulatory compliance.

Chemical Identity & Structural Significance

The molecular architecture of Erlotinib relies heavily on its quinazoline core and the lipophilic 3-ethynylaniline side chain. The benzamide impurity, however, represents a truncated version of this structure, lacking the pyrimidine ring closure and the aniline moiety[2].

Table 1: Physicochemical & Structural Data

| Parameter | Value |

| Chemical Name | 2-Amino-4,5-bis(2-methoxyethoxy)benzamide |

| CAS Registry Number | 236750-62-2 |

| Synonyms | Erlotinib Impurity 14, 18, 19; Bis(2-methoxyethoxy)anthranilamide |

| Molecular Formula | C13H20N2O5 |

| Molecular Weight | 284.31 g/mol |

| Monoisotopic Mass | 284.1372 Da |

Structural Causality: The presence of the two (2-methoxyethoxy) chains is designed to improve the aqueous solubility of the parent Erlotinib molecule. However, in the absence of the highly lipophilic 3-ethynylaniline group, these ether chains render the benzamide impurity significantly more polar than the API. This polarity differential is the foundational principle behind its chromatographic isolation.

Mechanistic Origins: Synthesis vs. Degradation

As a Senior Application Scientist, I emphasize that controlling an impurity requires tracing its thermodynamic and kinetic origins. The benzamide impurity emerges via two distinct pathways:

Pathway A: Process-Related Synthetic Byproduct

During the industrial synthesis of Erlotinib, the intermediate 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile is reduced to 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile[3]. The subsequent step requires cyclization with formamide to build the quinazolin-4-one core. If residual water is present in the reactor, the nitrile group undergoes premature hydration, converting the nitrile into a primary amide (benzamide). Because this benzamide is sterically hindered and electronically less reactive toward formamide than the parent nitrile, it fails to undergo pyrimidine ring closure, persisting in the matrix as a process impurity.

Pathway B: Hydrolytic Forced Degradation

Erlotinib is susceptible to degradation under International Council for Harmonisation (ICH) Q1A(R2) stress conditions[4]. Under acidic or basic hydrolytic stress, the quinazoline ring undergoes nucleophilic attack at the C2 position. This initiates a ring-opening cascade that cleaves the pyrimidine moiety, expelling the N-phenyl formamidine equivalent and leaving behind the stable substituted anthranilamide (the benzamide)[5].

Fig 1: Dual mechanistic origins of the benzamide impurity via synthesis and degradation.

Analytical Profiling & Quantitative Data

To ensure regulatory compliance (typically requiring impurity control below 0.10%[3]), robust analytical methods must be deployed. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Time-of-Flight Mass Spectrometry (LC-MS/TOF) is the gold standard for this profiling[4].

Table 2: Chromatographic & MS Profiling Parameters

| Analytical Parameter | Observation / Setpoint | Causality / Rationale |

| Ionization Mode | ESI Positive (+ve) | The primary amine readily accepts a proton, yielding a strong[M+H]+ at m/z 285.3. |

| Relative Retention Time (RRT) | ~0.45 – 0.55 | Lacks the lipophilic API moiety; higher polarity causes early elution on C18 columns. |

| UV Detection Maxima | ~245 nm, ~330 nm | The anthranilamide chromophore absorbs strongly in the UV region, distinct from the API. |

Experimental Protocols: Self-Validating Workflows

The following protocol outlines a self-validating system for inducing, isolating, and quantifying the benzamide impurity via hydrolytic forced degradation. Every step is engineered to prevent analytical artifacts.

Protocol: Hydrolytic Forced Degradation & LC-MS/TOF Profiling

Step 1: Stock Solution Preparation

-

Action: Dissolve 10.0 mg of Erlotinib API in 10 mL of Methanol:Water (50:50 v/v) to yield a 1000 µg/mL stock.

-

Causality: Erlotinib free base exhibits poor aqueous solubility. Methanol acts as a critical co-solvent to ensure complete solvation. Failing to achieve a homogenous solution results in biphasic degradation kinetics, leading to irreproducible stress profiles[5].

Step 2: Acidic Hydrolytic Stress Application

-

Action: Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask. Add 1.0 mL of 0.1N HCl. Incubate the mixture at 60°C for exactly 24 hours.

-

Causality: The acidic environment protonates the N1/N3 nitrogens of the quinazoline ring. This protonation drastically increases the electrophilicity of the C2 position, lowering the activation energy required for nucleophilic attack by water, thereby driving the pyrimidine ring cleavage[5].

Step 3: Reaction Arrest (Neutralization)

-

Action: Post-incubation, quench the reaction by adding exactly 1.0 mL of 0.1N NaOH. Dilute to volume with the mobile phase.

-

Causality (Self-Validation): Neutralization is a mandatory self-validating step. If the reaction is not arrested, the highly acidic sample will distort the local pH of the HPLC column upon injection (causing peak splitting). Furthermore, unquenched acid can trigger secondary hydrolysis of the benzamide into a benzoic acid derivative, artificially skewing the quantitative recovery data.

Step 4: LC-MS/TOF Analysis

-

Action: Inject 10 µL onto a C18 column (150 mm × 4.6 mm, 5 µm). Elute using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Monitor via ESI+ at m/z 285.3.

-

Causality: The C18 stationary phase effortlessly resolves the highly polar benzamide from the lipophilic Erlotinib. Formic acid facilitates protonation for positive-ion electrospray ionization (ESI+), ensuring maximum sensitivity. The system is validated when the chromatographic resolution ( Rs ) between the impurity and API is > 2.0.

Fig 2: Self-validating analytical workflow for hydrolytic impurity profiling.

Regulatory Implications & Control Strategy

Under the ICH Q3A(R2) and Q3B(R2) guidelines, the identification and qualification of degradation products and synthetic impurities are non-negotiable. Because 2-amino-4,5-bis(2-methoxyethoxy)benzamide lacks the structural alerts typically associated with genotoxic impurities (unlike certain aniline derivatives), its control strategy is generally managed through standard HPLC area normalization, with a typical specification limit of ≤ 0.10% w/w in the final API batch[3]. Ensuring the absence of water during the formamide cyclization step and maintaining strict moisture control during API storage are the primary engineering controls used to mitigate the formation of this benzamide.

Sources

- 1. veeprho.com [veeprho.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer [scielo.org.mx]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide and the broader class of substituted aromatic amines, which represent a cornerstone scaffold in modern medicinal chemistry. These compounds serve as critical intermediates in the synthesis of a wide array of pharmacologically active agents, most notably in the development of selective kinase inhibitors. This document details the synthetic pathways, analytical characterization, and core applications of these molecules. It further provides field-proven insights into the causality behind experimental choices, detailed protocols, and essential safety considerations for handling this class of compounds. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold in their work.

Introduction: The Strategic Importance of Substituted Aromatic Amines

Aromatic amines are a class of organic compounds defined by an amino group attached to an aromatic ring.[1] Their utility in the pharmaceutical industry is vast, stemming from their role as versatile synthetic precursors.[2] The 2-aminobenzamide framework, in particular, is a privileged structure found in numerous biologically active molecules. The strategic placement of substituents on the aromatic ring allows for the fine-tuning of a compound's physicochemical properties, such as solubility and membrane permeability, and its pharmacodynamic profile, including target affinity and selectivity.[3]

The subject of this guide, 2-Amino-4,5-bis(2-methoxyethoxy)benzamide, is an exemplar of this class. Its unique substitution pattern, featuring two methoxyethoxy side chains, is designed to enhance aqueous solubility—a critical parameter for oral bioavailability. This modification is particularly relevant in the design of molecules for modern therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), where related structures are employed as linkers.[3] The primary amino group and the benzamide moiety provide reactive handles for further chemical elaboration, making it a valuable building block for constructing complex molecular architectures, especially those targeting protein kinases.[4][5]

Synthesis and Mechanism

The synthesis of aromatic amines is a well-established field in organic chemistry, with several reliable methods at the disposal of the medicinal chemist.[6] The most common and industrially scalable approach for preparing compounds like 2-Amino-4,5-bis(2-methoxyethoxy)benzamide involves the reduction of an aromatic nitro precursor.[7][8] This transformation is highly efficient and can be achieved using various reducing agents, offering flexibility based on substrate tolerance and scale.[9]

Proposed Synthetic Pathway

The synthesis of the title compound can be logically proposed as a two-step process starting from 4,5-bis(2-methoxyethoxy)-2-nitrobenzoic acid. This pathway involves an initial amidation reaction followed by the reduction of the nitro group.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide

This protocol describes a robust method for the synthesis of the title compound, beginning with the reduction of the corresponding nitrobenzamide. The choice of an iron/acid system for the reduction is based on its cost-effectiveness and high functional group tolerance.[9]

Step 1: Synthesis of 2-Nitro-4,5-bis(2-methoxyethoxy)benzamide (Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,5-bis(2-methoxyethoxy)-2-nitrobenzoic acid (1.0 eq) in toluene.

-

Activation: Slowly add thionyl chloride (1.2 eq) to the suspension at room temperature. Heat the mixture to reflux for 2 hours, or until the evolution of gas ceases.

-

Amidation: Cool the reaction mixture to 0 °C and carefully bubble ammonia gas through the solution, or add a solution of aqueous ammonia, until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.

Step 2: Reduction to 2-Amino-4,5-bis(2-methoxyethoxy)benzamide

-

Reaction Setup: To a suspension of the crude 2-Nitro-4,5-bis(2-methoxyethoxy)benzamide (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and a catalytic amount of concentrated hydrochloric acid.

-

Reduction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Filter the mixture through a pad of Celite to remove the iron salts, washing thoroughly with ethyl acetate.

-

Purification: Combine the organic filtrates, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and stability of the synthesized compound. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Standard Analytical Workflow

The following workflow ensures a comprehensive characterization of the final compound and its intermediates.

Caption: Standard workflow for analytical characterization.

Data Presentation and Interpretation

The data obtained from these techniques are used to build a complete profile of the molecule.

| Technique | Purpose | Typical Parameters & Expected Results | Reference |

| HPLC-MS | Purity assessment and molecular weight confirmation | Column: C18 reverse-phase; Mobile Phase: Gradient of acetonitrile/water with 0.1% formic acid; Detection: UV at 254 nm and ESI+ for MS. Expected result: A single major peak (>95% purity) with an [M+H]⁺ ion corresponding to the calculated molecular weight. | [10][11] |

| ¹H NMR | Structural confirmation and proton environment analysis | Solvent: DMSO-d₆ or CDCl₃. Expected signals: Aromatic protons (6-8 ppm), amine protons (~5-6 ppm, broad), methoxy and ethoxy protons (3-4 ppm), and amide proton (>8 ppm, broad). | [12] |

| ¹³C NMR | Carbon skeleton confirmation | Solvent: DMSO-d₆ or CDCl₃. Expected signals: Carbonyl carbon (~165-170 ppm), aromatic carbons (110-150 ppm), and aliphatic carbons of the side chains (50-70 ppm). | [12] |

Applications in Kinase Inhibitor Drug Development

A primary application of 2-aminobenzamide scaffolds is in the development of protein kinase inhibitors.[4] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a common driver of diseases like cancer.[13] The 2-aminobenzamide core can act as a versatile hinge-binding motif, a key interaction for ATP-competitive kinase inhibitors.

Mechanism of Kinase Inhibition

The amino group on the aromatic ring can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of the adenine portion of ATP. The rest of the molecule extends into different regions of the active site, and modifications to its structure can confer potency and selectivity for a specific kinase target.

Caption: Inhibition of the MAPK/ERK signaling pathway by a kinase inhibitor.

The structural features of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide make it an attractive starting point for library synthesis. The amino group can be functionalized to explore the solvent-front region of the kinase, while the benzamide can be modified to project into the ribose pocket, allowing for a systematic exploration of the structure-activity relationship (SAR).

Safety, Handling, and Toxicity

Trustworthiness in experimental science begins with safety. Primary aromatic amines (PAAs) as a class are associated with significant health hazards and must be handled with appropriate precautions.[14]

Known Hazards

-

Carcinogenicity and Mutagenicity: Many aromatic amines are known or suspected human carcinogens and mutagens.[2][15] Chronic exposure can lead to an increased risk of bladder cancer.[16]

-

Absorption: Most aromatic amines are lipid-soluble and can be readily absorbed through the skin.[14] Inhalation of dust or vapors is also a primary route of exposure.

-

Environmental Impact: Aromatic amines can be toxic to aquatic life and can contaminate soil and groundwater.[2]

Mandatory Handling Protocols

Adherence to the following protocols is essential to minimize risk.[17]

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile gloves at all times. Inspect gloves before use and use proper removal techniques.

-

Eye Protection: Tightly fitting safety goggles and a face shield are required.

-

Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.

-

-

Waste Disposal: All solid and liquid waste containing aromatic amines must be disposed of as hazardous waste according to institutional and local regulations.

-

Emergency Procedures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

-

Inhalation: Move the individual to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

-

In all cases of exposure, seek immediate medical attention.

-

Conclusion and Future Perspectives

2-Amino-4,5-bis(2-methoxyethoxy)benzamide represents a highly valuable and strategically designed building block for modern drug discovery. Its synthesis is achievable through established chemical transformations, and its structure is amenable to extensive modification for SAR studies. The demonstrated utility of related scaffolds in developing potent and selective kinase inhibitors underscores its potential. While the inherent toxicity of the aromatic amine class necessitates stringent safety protocols, their synthetic versatility ensures they will remain a vital component in the medicinal chemist's toolbox. Future work will likely focus on incorporating this and similar scaffolds into novel therapeutic modalities and expanding the diversity of chemical space accessible from this versatile intermediate.

References

- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications.

- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.). ResearchGate.

- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications.

- Methods of preparation of Aromatic amines. (n.d.). Scribd.

- Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages. (2007). Organic Letters.

- Production Of Aromatic Amines. (2025). Chemcess.

- How do we synthesis aromatic amines? (2017). ResearchGate.

- Synthesis of Amines. (2025). Chemistry LibreTexts.

- Aromatic Amines. (n.d.). De Monchy.

- SDS 2002 - Aromatic Amine Cleaning Developing Solution. (2024). SKC Inc..

- Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). Journal of Medicinal Chemistry.

- Benzamide, 4-amino-N-[2-(2-methoxyethoxy)ethyl]-. (n.d.). CymitQuimica.

- 3-Amino-1,2,4-triazine Derivatives as Kinase Inhibitors: A Technical Guide. (n.d.). Benchchem.

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI.

- Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate. (n.d.). PubChem.

- Control of the mutagenicity of aromatic amines by protein kinases and phosphatases. I. The protein phosphatase inhibitors okadaic acid and ortho-vanadate drastically reduce the mutagenicity of aromatic amines. (1997). PubMed.

- From exposure to innovation: decoding aromatic amines' role in bladder cancer mechanisms. (2025). PMC.

- An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide. (n.d.). Benchchem.

- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media.

- Dihalogenated Benzamides: Synthesis, Biological Activity, and Therapeutic Potential. (n.d.). Benchchem.

- Application Notes and Protocols: Synthesis and Characterization of 2-amino-N-(4-methylphenyl)benzamide. (n.d.). Benchchem.

- An In-depth Technical Guide to the Synthesis of 2-amino-N-(4-methylphenyl)benzamide. (n.d.). Benchchem.

- Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (2024). MDPI.

- Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. (n.d.). Shimadzu.

- Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Agilent.

- Crystal structure of 2-amino-N-(4-methoxyphenyl)benzamide, C14H14N2O2. (2016). ResearchGate.

Sources

- 1. monchy.com [monchy.com]

- 2. researchgate.net [researchgate.net]

- 3. CAS 1284417-66-8: Benzamide, 4-amino-N-[2-(2-methoxyethoxy… [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]

- 6. chemcess.com [chemcess.com]

- 7. Methods of preparation of Aromatic amines | PDF [slideshare.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. shimadzu.com [shimadzu.com]

- 11. agilent.com [agilent.com]

- 12. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents | MDPI [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. From exposure to innovation: decoding aromatic amines’ role in bladder cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. international.skcinc.com [international.skcinc.com]

A Technical Guide to the Strategic Utility of the 2-Amino-4,5-bis(2-methoxyethoxy)phenyl Scaffold as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the 2-amino-4,5-bis(2-methoxyethoxy)phenyl moiety, a pivotal intermediate in contemporary pharmaceutical synthesis. While the specific benzamide derivative, "2-Amino-4,5-bis(2-methoxyethoxy)benzamide," is a logical extension, the core of this guide will focus on its closely related and extensively documented precursor, Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate . The synthetic pathways and strategic applications discussed for the ethyl ester are fundamentally applicable to the broader class of compounds based on this substituted aniline core, including the titular benzamide.

The primary significance of this scaffold lies in its role as a key building block for the synthesis of quinazolinone-based therapeutics, most notably the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib.[1][2] This document will elucidate the synthesis of this critical intermediate, its application in the construction of heterocyclic systems, and provide detailed, field-proven experimental protocols.

I. Synthesis of the Core Intermediate: Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

The most prevalent and efficient route to Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate involves the reduction of its nitro precursor, Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate.[1][2] The choice of reduction methodology is critical for ensuring high yield and purity, which are paramount for its successful use in subsequent steps.

Catalytic Transfer Hydrogenation: A Safer, Scalable Approach

While various reduction methods exist, catalytic transfer hydrogenation using palladium on carbon (Pd/C) with ammonium formate as a hydrogen donor is a widely adopted and advantageous strategy.[1][2][3] This method obviates the need for high-pressure hydrogen gas, thereby enhancing laboratory safety and simplifying the experimental setup.[1][2]

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

-

Materials:

-

Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

-

10% Palladium on Carbon (Pd/C)

-

Ammonium formate

-

2-Propanol

-

Water

-

Ethyl acetate

-

-

Procedure:

-

To a flask containing 10% Pd/C (e.g., 0.31 g per 1 g of the nitro compound), add 2-propanol (e.g., 11.7 mL per 1 g of the nitro compound).[2]

-

Prepare a solution of ammonium formate (e.g., 1.84 g per 1 g of the nitro compound) in water (e.g., 1.17 mL per 1 g of the nitro compound).[2]

-

Add the ammonium formate solution to the flask containing the Pd/C catalyst and stir the mixture at room temperature for approximately 1 minute to activate the catalyst.[2][3]

-

Add the Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate to the reaction mixture.[2]

-

Stir the reaction vigorously at room temperature for approximately 20 minutes.[2][3]

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).[1][2]

-

Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

-

Wash the solid residue with ethyl acetate and 2-propanol.[1][4]

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

The resulting residue can be further purified by extraction with ethyl acetate.[3][4]

-

Causality Behind Experimental Choices:

-

Catalyst Activation: The pre-stirring of Pd/C with the ammonium formate solution is a critical step to ensure the catalyst is active for the hydrogenation reaction.

-

Solvent System: The use of a mixed solvent system of 2-propanol and water facilitates the dissolution of both the organic substrate and the inorganic ammonium formate.

-

Reaction Monitoring: TLC is an indispensable tool for tracking the consumption of the starting material and the formation of the product, preventing over-reaction and the formation of byproducts.

Quantitative Data:

| Starting Material | Product | Catalyst | Hydrogen Donor | Solvent | Reaction Time | Yield |

| Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | 10% Pd/C | Ammonium formate | 2-Propanol/Water | 20 minutes | 92-95% |

Yields are based on reported literature values and may vary depending on the specific reaction scale and conditions.[3][4]

Visualizing the Synthetic Workflow

Caption: Synthesis of the core amino ester intermediate.

II. Application in Heterocyclic Synthesis: The Construction of the Quinazolinone Core

The strategic value of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate is most evident in its role as a precursor to the 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one ring system. This is a pivotal step in the total synthesis of Erlotinib.[1][4]

Cyclization with Formamide: A Direct and Efficient Approach

The reaction of the 2-amino ester with formamide serves as both a reactant and a solvent, providing the necessary one-carbon unit for the formation of the pyrimidinone ring of the quinazolinone.

Experimental Protocol: Synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one

-

Materials:

-

Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

-

Formamide

-

Ammonium formate (optional, as reported in some modified procedures)[4]

-

-

Procedure:

-

Heat a mixture of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate and formamide.[1][4]

-

In some modified protocols, ammonium formate is added to the mixture.[4]

-

The reaction mixture is heated to a high temperature, typically between 160-165°C, under a nitrogen atmosphere.[4]

-

The reaction is stirred at this temperature for several hours (e.g., 2-8 hours).[2][4]

-

Monitor the reaction for the formation of the quinazolinone product by TLC.[1][2]

-

Upon completion, the reaction mixture is cooled, and cold water is added to precipitate the product.[4]

-

The precipitated solid is collected by filtration, washed with cold water, and dried.[4]

-

Causality Behind Experimental Choices:

-

High Temperature: The high reaction temperature is necessary to drive the cyclization and dehydration steps, leading to the formation of the stable quinazolinone ring.

-

Nitrogen Atmosphere: The use of an inert atmosphere prevents the oxidation of the starting materials and product at elevated temperatures.

-

Precipitation with Water: The product is significantly less soluble in water than the formamide solvent, allowing for its facile isolation by precipitation.

Visualizing the Cyclization Workflow

Caption: Formation of the quinazolinone core.

III. The Benzamide Analogue: Synthesis and Potential Applications

While less documented in the context of Erlotinib synthesis, the titular compound, 2-Amino-4,5-bis(2-methoxyethoxy)benzamide , can be readily synthesized and holds potential as a versatile intermediate in its own right. The presence of the primary amide offers different reactivity and solubility profiles compared to the ethyl ester, which can be advantageous in certain synthetic strategies.

Proposed Synthesis of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide

A straightforward approach to the synthesis of the benzamide would be the amidation of the corresponding ethyl ester.

-

Methodology: The amidation can be achieved by heating the Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate with a suitable source of ammonia, such as a solution of ammonia in methanol, in a sealed reaction vessel. Alternatively, direct aminolysis with aqueous ammonia at elevated temperatures and pressures can be employed.

Potential Applications:

The 2-aminobenzamide scaffold is a recognized pharmacophore and a valuable building block for a variety of biologically active molecules.[5][6][7] Derivatives of 2-aminobenzamide have been investigated for their antimicrobial, antifungal, and anticancer properties.[8][9] The presence of both a hydrogen bond donor (the amino group) and acceptor (the amide carbonyl) in close proximity allows for diverse interactions with biological targets.[8]

IV. Analytical Characterization

The structural integrity of the synthesized intermediates must be confirmed through rigorous analytical characterization.

¹H-NMR Data for Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.34-1.37 | triplet | 3H | CH₃CH₂ |

| 3.43 | singlet | 6H | 2 x OCH₃ |

| 3.71-3.77 | multiplet | 4H | 2 x CH₂O |

| 4.06-4.10 | multiplet | 4H | 2 x CH₂O |

| 4.26-4.31 | quartet | 2H | CH₂CH₃ |

| 5.65 | broad singlet | 2H | NH₂ |

| 6.14 | singlet | 1H | Aromatic H |

| 7.41 | singlet | 1H | Aromatic H |

Data sourced from a modified synthesis of Erlotinib Hydrochloride.[4]

V. Conclusion

The 2-amino-4,5-bis(2-methoxyethoxy)phenyl scaffold, particularly in the form of its ethyl ester, is a high-value synthetic intermediate with proven utility in the synthesis of complex, biologically active heterocyclic molecules. The protocols outlined in this guide, derived from established literature, offer reliable and scalable methods for the preparation of this key building block. The inherent chemical functionalities of this scaffold, including the nucleophilic amino group and the readily modifiable ester or amide group, provide medicinal chemists with a versatile platform for the development of novel therapeutics. Further exploration of the benzamide derivative and other analogues is a promising avenue for the discovery of new chemical entities with therapeutic potential.

References

-

Modified Synthesis of Erlotinib Hydrochloride. PMC. Available from: [Link]

- EP2411373B1 - Process for the preparation of erlotinib or its pharmaceutically acceptable salts thereof. Google Patents.

-

PREPARATION OF ERLOTINIB HYDROCHLORIDE. VJS. Available from: [Link]

-

Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | C15H23NO6 | CID 11347513. PubChem. Available from: [Link]

-

Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. Available from: [Link]

-

Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing. Available from: [Link]

-

(PDF) Crystal structure of 2-amino-N-(4-methoxyphenyl)benzamide, C14H14N2O2. ResearchGate. Available from: [Link]

-

Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Available from: [Link]

-

Amino Acids in the Development of Prodrugs. PMC. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. vjs.ac.vn [vjs.ac.vn]

- 4. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

Application Note: Synthesis, Characterization, and Utility of 2-Aminobenzamide

Introduction and Mechanistic Rationale

2-Aminobenzamide (also known as anthranilamide) is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and glycobiology. Its unique structural motif—an aniline amine positioned ortho to a primary carboxamide—makes it an ideal scaffold for synthesizing complex heterocycles like quinazolinones, which exhibit broad-spectrum pharmacological activities including antimicrobial, antihypertensive, and anticancer properties [1]. Beyond drug discovery, 2-aminobenzamide (2-AB) is the gold standard fluorophore for the derivatization and structural elucidation of N-linked glycans via hydrophilic interaction liquid chromatography (HILIC) and mass spectrometry [2].

This application note details a highly efficient, self-validating protocol for the synthesis of 2-aminobenzamide from isatoic anhydride, followed by a standardized methodology for its application in glycan labeling.

Mechanistic Pathway

The most atom-economical and scalable method for synthesizing 2-aminobenzamide involves the nucleophilic acyl substitution of isatoic anhydride (2H-3,1-benzoxazine-2,4(1H)-dione) with ammonia [1].

Causality of the Reaction: Isatoic anhydride possesses two electrophilic centers: the C-2 and C-4 carbonyls. The C-4 carbonyl is highly activated due to the adjacent electron-withdrawing oxygen and the ring strain of the oxazine system. Ammonia acts as a strong nucleophile, selectively attacking the C-4 carbonyl. This initiates a cascade reaction:

-

Nucleophilic Attack: Ammonia attacks the C-4 position, forming a tetrahedral intermediate.

-

Ring Opening: The carbon-oxygen bond cleaves, opening the heterocyclic ring.

-

Decarboxylation: The resulting carbamic acid intermediate is highly unstable and rapidly undergoes decarboxylation (loss of CO₂ gas), acting as the thermodynamic driving force that pushes the reaction to completion, yielding 2-aminobenzamide[3].

Reaction mechanism workflow for 2-aminobenzamide synthesis from isatoic anhydride.

Experimental Protocol: Synthesis of 2-Aminobenzamide

This conventional heating protocol is favored over microwave-assisted methods for scale-up due to superior yield consistency and thermal control [1].

Materials and Reagents

-

Isatoic Anhydride: 1.0 equivalent (Precursor)

-

Aqueous Ammonia (25% w/w): 1.2 - 1.5 equivalents (Nucleophile)

-

Dimethylformamide (DMF): Reaction solvent

-

Ethanol / Deionized Water: For recrystallization and precipitation

Step-by-Step Methodology

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10 mmol of isatoic anhydride in a minimal volume (approx. 15-20 mL) of DMF.

-

Expert Insight: DMF is chosen because it fully solubilizes the isatoic anhydride, ensuring a homogenous reaction environment that maximizes the collision frequency between the nucleophile and electrophile [3].

-

-

Addition of the Amine: Slowly add aqueous ammonia (12 mmol) dropwise to the stirring solution at room temperature.

-

Expert Insight: Dropwise addition prevents localized exothermic spikes and minimizes the formation of bis-amide side products.

-

-

Thermal Activation: Heat the reaction mixture to reflux (approx. 80-100°C) for 2 to 4 hours.

-

Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). Additionally, the continuous evolution of CO₂ bubbles serves as a visual, real-time indicator of the decarboxylation step. The reaction is complete when gas evolution ceases.

-

-

Product Precipitation: Allow the mixture to cool to room temperature, then pour it slowly into 100 mL of vigorously stirred ice-cold deionized water.

-

Expert Insight: The sudden shift in solvent polarity and temperature drastically reduces the solubility of 2-aminobenzamide, driving rapid and high-yield crystallization while keeping highly polar impurities dissolved in the aqueous DMF phase [3].

-

-

Isolation and Purification: Collect the crude precipitate via vacuum filtration. Wash the filter cake with cold water to remove residual DMF. Recrystallize the solid from hot ethanol to yield pure 2-aminobenzamide. Dry under vacuum at 40°C overnight.

Quantitative Data & Analytical Characterization

To validate the structural integrity of the synthesized 2-aminobenzamide, compare the isolated product against the following established physicochemical and spectral parameters [1]:

| Parameter | Expected Value / Spectral Assignment |

| Appearance | White to off-white crystalline powder |

| Melting Point | 108°C – 111°C |

| IR (KBr) νmax | 3463, 3364, 3285 (NH/NH₂ stretches), 1638 (C=O amide) cm⁻¹ |

| ¹H-NMR (400 MHz, DMSO-d₆) | δ 7.62 (1H, d), 7.21 (1H, t), 6.76 (1H, d), 6.59 (1H, t), 6.40 (2H, br s, Ar-NH₂), 7.76 (2H, br s, CONH₂) ppm |

| Mass Spectrometry (MS) | m/z 136 [M]⁺ |

Application Workflow: 2-AB Fluorescent Labeling of N-Glycans

Once synthesized and purified, 2-aminobenzamide is widely utilized as a fluorescent tag for glycomics. The labeling occurs via reductive amination, where the primary amine of 2-AB reacts with the free reducing end of an enzymatically released glycan to form a Schiff base, which is subsequently reduced to a stable secondary amine[4].

Reductive Amination Protocol

-

Glycan Preparation: Enzymatically release N-glycans from the target glycoprotein (e.g., using PNGase F). Purify and completely dry the glycans (100 pmol – 50 nmol) using a centrifugal evaporator.

-

Expert Insight: The environment must be strictly anhydrous. Residual water hydrolyzes the Schiff base intermediate, severely depressing the labeling yield [4].

-

-

Reagent Formulation: Prepare a solvent mixture of Dimethyl Sulfoxide (DMSO) and Glacial Acetic Acid (3:7 v/v). Dissolve 5 mg of 2-AB dye in 100 µL of this mixture. Add this solution to 6 mg of a reducing agent (e.g., Sodium Cyanoborohydride or 2-picoline borane).

-

Causality: Acetic acid acts as an acid catalyst to protonate the glycan's carbonyl oxygen, enhancing its electrophilicity for 2-AB attack. The reductant selectively reduces the transient imine without reducing the open-chain aldehyde of the glycan [4].

-

-

Incubation: Add 5 µL of the labeling reagent to the dried glycans. Vortex to dissolve. Incubate in a dry heating block at 65°C for 2 to 3 hours [4]. Do not use a water bath, as condensation can introduce moisture.

-

Cleanup and Analysis: Remove excess unreacted 2-AB dye using solid-phase extraction (e.g., hydrophilic interaction cartridges). Elute the labeled glycans in water, ready for UHPLC-FLR/MS analysis [2].

Standard workflow for the fluorescent labeling of N-glycans using 2-aminobenzamide (2-AB).

References

- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site International Journal of Molecular Sciences (via PMC/NIH)

- Development of a Rapid 2-AB Sample Preparation Workflow for N-Glycan Release and Labeling Agilent Technologies / LCMS.cz

- An In-depth Technical Guide to 2-Aminobenzamide: Discovery, History, and Core Applic

- Product Guide for LudgerTag 2-AB (2-aminobenzamide) Glycan Labeling Kit Ludger Ltd.

Advanced Application Notes: Microwave-Assisted Synthesis of 2-Aminobenzamide Derivatives

Executive Summary & Chemical Significance

2-Aminobenzamide (anthranilamide) derivatives are highly privileged scaffolds in medicinal chemistry. They serve as critical precursors for the synthesis of complex heterocyclic frameworks, most notably quinazolinones, and exhibit potent intrinsic biological activities, including class I histone deacetylase (HDAC) inhibition and antimicrobial efficacy.

Historically, synthesizing these derivatives relied on conventional convective heating, which is plagued by prolonged reaction times, high energy consumption, and the generation of unwanted thermal degradation byproducts. Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this workflow. By leveraging dielectric polarization, MAOS provides direct, volumetric heating to the reaction mixture, bypassing the thermal gradients of classical oil baths. This guide provides an in-depth, self-validating protocol for the MAOS of 2-aminobenzamides and their downstream applications, grounded in authoritative mechanistic insights.

Mechanistic Causality: The MAOS Advantage

The most efficient route to 2-aminobenzamide libraries involves the reaction of isatoic anhydride (ISA) with primary or secondary amines. The causality of this reaction is driven by the highly electrophilic nature of the C-4 carbonyl group on the ISA ring.

When subjected to microwave irradiation, the polar reagents and solvents rapidly align and realign with the oscillating electromagnetic field. This dielectric friction generates instantaneous, uniform heat. The amine (nucleophile) attacks the C-4 carbonyl, forming a transient tetrahedral intermediate. The intense, localized energy facilitates immediate ring-opening, which is rapidly followed by irreversible decarboxylation (loss of CO₂ gas) to yield the thermodynamically stable 2-aminobenzamide .

Expert Insight: While MAOS drastically accelerates the reaction kinetics for most derivatives, researchers must account for the thermodynamic stability of their specific target. Highly thermosensitive 2-aminobenzamide derivatives may undergo degradation under intense microwave fields, occasionally resulting in lower yields compared to gentle, conventional heating .

Mechanistic pathway of 2-aminobenzamide synthesis via isatoic anhydride ring-opening.

Quantitative Data: MAOS vs. Conventional Heating

To justify the transition from classical methods to MAOS, the following table summarizes the quantitative and qualitative differences observed during the synthesis of standard 2-aminobenzamide libraries.

| Reaction Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis (MAOS) |

| Heating Mechanism | Convection / Conduction | Dielectric Polarization |

| Temperature Profile | Severe Thermal Gradients | Volumetric, Uniform Heating |

| Average Reaction Time | 2 to 16 hours | 2 to 10 minutes |

| Solvent Requirement | High (e.g., Refluxing DMF) | Minimal to Solvent-Free |

| Typical Yields | 55% – 75% | 85% – 97% |

| Environmental Impact | High (Prolonged energy use, VOCs) | Low (Aligns with Green Chemistry) |

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system where the operator can confirm success at each phase without waiting for final spectral analysis.

Protocol A: Microwave-Assisted Synthesis of 2-Aminobenzamides

Objective: Rapid generation of 2-aminobenzamide derivatives via ring-opening of isatoic anhydride.

Materials & Equipment:

-

Isatoic anhydride (1.0 mmol)

-

Primary/Secondary amine (e.g., 4-chloroaniline) (1.0 mmol)

-

N,N-Dimethylformamide (DMF) (1 mL, only if reagents do not form a melt)

-

Dedicated microwave synthesizer (e.g., CEM Discover) with pressure-rated vials.

Step-by-Step Methodology:

-

Reagent Charging: Add isatoic anhydride (1.0 eq) and the amine (1.0 eq) into a 10 mL microwave-safe vial. Causality: A strict 1:1 stoichiometry prevents the formation of di-acylated side products.

-

Irradiation: Seal the vial and place it in the reactor. Irradiate at 140 W, maintaining a maximum temperature of 130 °C for 5 minutes.

-

Self-Validation Checkpoint 1 (In-Process): Monitor the real-time pressure curve on the reactor's software. A distinct pressure spike will occur within the first 2 minutes. This is the physical manifestation of CO₂ gas evolution, confirming that the decarboxylation step is actively proceeding.

-

Cooling & Precipitation: Allow the system to cool to room temperature via automated compressed air. Pour the crude mixture into 15 mL of crushed ice/water.

-

Self-Validation Checkpoint 2 (Post-Process): Perform Thin Layer Chromatography (TLC) using an EtOAc/Hexane (1:2) eluent. The complete disappearance of the highly UV-active isatoic anhydride spot (under 254 nm light) validates 100% conversion.

-

Purification: Filter the resulting precipitate and recrystallize from ethanol to afford the pure product.

Step-by-step experimental workflow for the microwave-assisted synthesis protocol.

Protocol B: Downstream Conversion to Quinazolinones (AChE Inhibitors)

Objective: Utilize the synthesized 2-aminobenzamides to generate quinazolinone derivatives via a green, copper-catalyzed aerobic oxidative coupling .

Step-by-Step Methodology:

-

Preparation: In a microwave vial, combine the synthesized 2-aminobenzamide (0.5 mmol), benzyl alcohol (2.5 mmol, 5.0 eq), CuI catalyst (20 mol%), and Cs₂CO₃ (0.75 mmol, 1.5 eq). Causality: This is a solvent-free reaction; the excess benzyl alcohol acts simultaneously as the reactant and the dielectric medium for microwave absorption.

-

Atmosphere Control: Purge the sealed vial with O₂ gas. Oxygen is the terminal oxidant required to regenerate the active Cu(II) species from Cu(I) during the catalytic cycle.

-

Irradiation: Irradiate the mixture at 130 °C for 2 hours.

-

Self-Validation Checkpoint: The reaction mixture will exhibit a distinct color shift (typically from pale yellow to deep green/brown) as the copper catalyst cycles through its oxidation states.

-

Workup: Cool the vial, dissolve the crude mixture in ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and isolate the quinazolinone via silica gel column chromatography.

References

-

Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site International Journal of Molecular Sciences, 2014, 15(3), 5115-5127. URL:[Link]

-

Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions RSC Advances, 2023, 13(39), 27657-27662. (Archived at PubMed Central) URL:[Link]

Application Note: Utilizing 2-Amino-4,5-bis(2-methoxyethoxy)benzamide in the Synthesis of EGFR Tyrosine Kinase Inhibitors

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 2-Amino-4,5-bis(2-methoxyethoxy)benzamide (CAS: 236750-62-2)

Mechanistic Rationale & Structural Significance

In the landscape of targeted oncology, Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) like Erlotinib represent a cornerstone therapy for non-small cell lung cancer (NSCLC) and pancreatic cancer [1]. The synthesis of these first-generation quinazoline-based TKIs relies heavily on highly functionalized pre-organized synthons.

2-Amino-4,5-bis(2-methoxyethoxy)benzamide serves as the critical late-stage intermediate in this pathway. Its structural features dictate both the synthetic efficiency and the final pharmacological profile of the drug:

-

The Ortho-Amino Benzamide Motif: This arrangement provides the exact regiochemistry required for a single-step cyclocondensation into the quinazolin-4(3H)-one core. The primary amine acts as the initial nucleophile, while the primary amide provides the nitrogen necessary for the pyrimidine ring closure.

-

The 2-Methoxyethoxy Solubilizing Groups: Positioned at the 4 and 5 positions of the benzamide (which become the 6 and 7 positions of the quinazoline), these flexible ether chains are critical for the final drug's aqueous solubility and its interaction with the solvent-exposed region of the EGFR ATP-binding pocket [2].

Synthetic Workflow & Pathway Visualization

The transformation of the benzamide intermediate into a potent kinase inhibitor is a three-step self-validating sequence: cyclocondensation, halogenative activation, and Nucleophilic Aromatic Substitution (SNAr).

Synthetic pathway of Erlotinib from 2-Amino-4,5-bis(2-methoxyethoxy)benzamide.

Experimental Protocols: A Self-Validating System

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your process chemistry, the following protocols emphasize the causality behind the reaction conditions and the visual/analytical cues that validate each step.

Step 1: Cyclocondensation to Quinazolin-4(3H)-one

Causality: Formamide is utilized in vast excess as it serves a dual purpose: it acts as the high-boiling solvent and provides the single carbon atom (C2) needed to close the pyrimidine ring.

-

Reaction: Suspend 2-amino-4,5-bis(2-methoxyethoxy)benzamide (1.0 eq) in formamide (approx. 10 volumes).

-

Heating: Heat the mixture to 165 °C under a nitrogen atmosphere. The inert atmosphere prevents the oxidation of the electron-rich aniline precursor. Stir for 6 hours.

-

Validation & Workup: Monitor via TLC (DCM:MeOH 9:1). Upon consumption of the starting material, cool the reaction to room temperature. The self-validating nature of this step is the spontaneous precipitation of the product upon the slow addition of ice-cold water.

-

Isolation: Filter the resulting white/pale-yellow solid, wash extensively with water to remove residual formamide, and dry under vacuum at 60 °C.

Step 2: Halogenative Activation

Causality: The quinazolinone lactam is highly stable and must be activated for the final coupling. Phosphorus oxychloride (POCl3) is preferred over thionyl chloride (SOCl2) as it provides superior conversion rates. The addition of catalytic N,N-Dimethylformamide (DMF) generates the Vilsmeier-Haack reagent in situ, which significantly accelerates the chlorination [3].

-

Reaction: Suspend the quinazolin-4(3H)-one intermediate (1.0 eq) in toluene (5 volumes). Add POCl3 (2.0 eq) and DMF (0.1 eq).

-

Heating: Reflux the mixture at 110 °C for 4 hours. The suspension will gradually become a homogeneous, dark solution as the chloro-product forms and dissolves.

-

Validation & Workup: Concentrate the mixture under reduced pressure to remove excess POCl3 (Critical safety step: unreacted POCl3 reacts violently with water). Quench the residue by pouring it onto crushed ice. Neutralize carefully with saturated aqueous NaHCO3 until pH 7-8 is reached.

-

Isolation: Extract with ethyl acetate, dry over anhydrous Na2SO4, and concentrate to yield 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.

Step 3: SNAr Coupling to Yield Erlotinib

Causality: The C4 position of the newly formed chloroquinazoline is highly electrophilic. Isopropanol (i-PrOH) is specifically chosen as the solvent because the resulting Erlotinib hydrochloride salt is poorly soluble in it. This drives the reaction to completion via Le Chatelier's principle and eliminates the need for column chromatography [4].

-

Reaction: Suspend the 4-chloroquinazoline intermediate (1.0 eq) in isopropanol (10 volumes). Add 3-ethynylaniline (1.05 eq).

-

Heating: Heat to 85 °C and stir for 6 hours.

-

Validation & Workup: As the reaction progresses, Erlotinib hydrochloride will precipitate out of the hot isopropanol as a dense, crystalline solid.

-

Isolation: Cool the mixture to 5 °C, filter the precipitate, wash with cold isopropanol, and dry under vacuum to afford high-purity Erlotinib HCl.

Quantitative Reaction Parameters

The following table summarizes the optimized quantitative parameters and expected analytical profiles for the three-step synthesis.

| Reaction Step | Reagents & Catalysts | Temp / Time | Target Intermediate | Typical Yield | Purity (HPLC) |

| 1. Cyclocondensation | Formamide (solvent/reactant) | 165 °C / 6 h | 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one | 85–90% | >98.0% |

| 2. Chlorination | POCl3, DMF (cat.), Toluene | 110 °C / 4 h | 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | 75–80% | >95.0% |

| 3. SNAr Coupling | 3-Ethynylaniline, i-PrOH | 85 °C / 6 h | Erlotinib Hydrochloride | 88–92% | >99.5% |

References

-

Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI Molecules. Available at:[Link]

-

Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. National Center for Biotechnology Information (PMC). Available at:[Link]

Application Note: Solid-Phase Synthesis of EGFR-Targeted Quinazolinone Libraries Using 2-Amino-4,5-bis(2-methoxyethoxy)benzamide

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Field: Combinatorial Chemistry, Solid-Phase Organic Synthesis (SPOS), Oncology Drug Discovery

Introduction and Strategic Rationale

The compound 2-Amino-4,5-bis(2-methoxyethoxy)benzamide (CAS: 236750-62-2), widely recognized in pharmacopeial standards as Erlotinib Impurity 14[1], is a highly privileged anthranilamide building block. While traditionally viewed as an intermediate or impurity in the solution-phase manufacturing of the epidermal growth factor receptor (EGFR) inhibitor Erlotinib (Tarceva)[2], its bifunctional nature—possessing both a primary aromatic amine and a primary carboxamide—makes it an exceptional synthon for Solid-Phase Organic Synthesis (SPOS).

In modern oncology drug discovery, generating diverse libraries of 6,7-dialkoxyquinazolin-4(3H)-one derivatives is critical for Structure-Activity Relationship (SAR) profiling. By transitioning the cyclocondensation of this anthranilamide from solution-phase to a solid support, chemists can bypass laborious intermediate purifications, utilize excess reagents to drive reactions to completion, and automate library generation[3].

This application note details a validated, self-correcting SPOS protocol. We utilize a resin-bound aldehyde strategy where the target building block is introduced in the solution phase, condensing on-resin to form a dihydroquinazolinone, followed by on-resin aromatization and cleavage[4][5].

Mechanistic Pathway & Workflow Design

The "Resin-Bound Electrophile" Strategy

Attempting to anchor 2-Amino-4,5-bis(2-methoxyethoxy)benzamide directly to a resin via its primary amine or amide often leads to steric hindrance that prevents subsequent cyclization. Instead, our protocol reverses the paradigm: we anchor the electrophile (an aldehyde) to the solid support and introduce the anthranilamide in the fluid phase.

-

Imine Formation: The primary aromatic amine of the benzamide attacks the resin-bound aldehyde under mild acidic catalysis.

-

Intramolecular Cyclization: The adjacent primary amide acts as an internal nucleophile, attacking the imine carbon to form a resin-bound 2,3-dihydroquinazolin-4(1H)-one[5].

-

Oxidative Aromatization: A mild oxidant (DDQ) abstracts hydrogen, driving the system into a fully aromatic, stable quinazolin-4(3H)-one core[4].

Figure 1: Mechanistic Pathway of On-Resin Cyclocondensation and Oxidation

Experimental Protocols

Materials and Reagents

-